Isoginkgetin

Descripción

This compound has been reported in Podocarpus neriifolius, Sequoiadendron giganteum, and other organisms with data available.

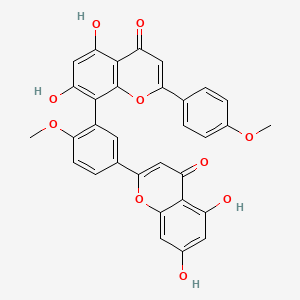

Isolated from Ginkgo biloba; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-14,33-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOOMAOYXQFIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203271 | |

| Record name | Isoginkgetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

548-19-6 | |

| Record name | Isoginkgetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoginkgetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoginkgetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 °C | |

| Record name | Isoginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isoginkgetin biological activity and targets

An In-depth Technical Guide to the Biological Activity and Molecular Targets of Isoginkgetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring biflavonoid found in the leaves of the Ginkgo biloba tree.[1] This molecule has garnered significant attention within the scientific community for its diverse and potent biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2][3] Structurally, this compound is a dimer of two acacetin monomers. Its complex biological effects stem from its ability to interact with multiple intracellular targets, making it a promising candidate for further investigation and development as a therapeutic agent. This document provides a comprehensive overview of this compound's known biological activities, its molecular targets, quantitative efficacy data, and detailed protocols for key experimental assays.

Molecular Targets and Mechanisms of Action

This compound's pleiotropic effects are a result of its interaction with several key cellular machines and signaling pathways. The primary targets identified to date include the proteasome, the spliceosome, and various protein kinases.

Proteasome Inhibition

A primary mechanism underlying this compound's anti-cancer activity is its direct inhibition of the 26S proteasome, a critical complex for protein degradation.[1]

-

Mechanism: this compound directly inhibits the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S catalytic core of the proteasome. This inhibition leads to the accumulation of polyubiquitinated proteins, which disrupts cellular protein homeostasis (proteostasis).

-

Downstream Effects: The disruption of proteostasis triggers several downstream cellular stress responses:

-

Endoplasmic Reticulum (ER) Stress: The buildup of misfolded proteins induces the Unfolded Protein Response (UPR), characterized by the upregulation of stress markers like ATF3, CHOP, and BiP.

-

Apoptosis: Sustained ER stress and proteotoxic stress lead to the activation of the intrinsic apoptotic pathway, marked by the cleavage of caspase-3 and PARP-1.

-

NF-κB Pathway Inhibition: The NF-κB signaling pathway, which is often constitutively active in cancer cells, depends on the proteasomal degradation of its inhibitor, IκBα. This compound's inhibition of the proteasome stabilizes IκBα, thereby blocking NF-κB activation and its pro-survival signaling.

-

Autophagy and Lysosomal Stress: The cell attempts to clear the aggregated proteins via autophagy. This compound treatment leads to the activation of TFEB, a master regulator of lysosome biogenesis, but the overwhelming protein burden can lead to lysosomal stress and ultimately, cytotoxic autophagy.

-

Pre-mRNA Splicing Inhibition

This compound is a general inhibitor of pre-mRNA splicing, affecting both the major (U2-dependent) and minor (U12-dependent) spliceosomes.

-

Mechanism: It blocks the splicing process at an early stage, preventing the stable recruitment of the U4/U5/U6 tri-snRNP (small nuclear ribonucleoprotein) to the prespliceosome. This action causes the accumulation of the pre-spliceosomal "A complex".

-

Downstream Effects: The global disruption of splicing leads to the accumulation of unspliced pre-mRNAs in the nucleus. This severely impacts the expression of numerous proteins essential for cell survival and proliferation, contributing significantly to this compound's anti-tumor effects. This mechanism is believed to be a primary driver of its cytotoxicity.

Kinase Pathway Modulation

This compound also modulates the activity of key signaling kinases involved in cell growth, proliferation, and invasion.

-

PI3K/Akt Pathway: this compound inhibits the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for tumor cell survival and invasion. By inhibiting Akt activity, this compound downstream suppresses NF-κB and reduces the expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme critical for the degradation of the extracellular matrix during tumor metastasis.

-

CDK6 Inhibition: In hepatocellular carcinoma, this compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 6 (CDK6). Inhibition of CDK6 leads to cell cycle arrest and induces cytotoxic autophagy through the AMPK-ULK1 signaling axis.

-

JNK Pathway: In oral cancer cells, this compound induces apoptosis through a JNK-dependent activation of the caspase cascade.

Quantitative Biological Activity Data

The efficacy of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

| Cell Line | Cancer Type | Biological Effect | IC50 Value (Time) | Reference |

| MM.1S | Multiple Myeloma | Cytotoxicity | ~3 µM (72 h); 3.992 µM | |

| OPM2 | Multiple Myeloma | Cytotoxicity | ~3 µM (72 h); 4.749 µM | |

| 8826 | Multiple Myeloma | Cytotoxicity | ~3 µM (72 h); 3.716 µM | |

| H929 | Multiple Myeloma | Cytotoxicity | ~3 µM (72 h); 2.564 µM | |

| JJN3 | Multiple Myeloma | Cytotoxicity | ~3 µM (72 h); 3.806 µM | |

| U266 | Multiple Myeloma | Cytotoxicity | ~3 µM (72 h); 4.147 µM | |

| U87MG | Glioblastoma | Cytotoxicity | 24.75 µM (24 h), 10.69 µM (72 h) | |

| HeLa Nuclear Extract | In Vitro Splicing Assay | Splicing Inhibition | ~30 µM |

Detailed Experimental Protocols

The following are generalized yet detailed protocols for key experiments used to characterize the activity of this compound, based on methodologies reported in the literature.

Cell Viability Assay (Luminescent)

This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Cell Plating: Seed cancer cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 50 µM) in culture medium. Add the desired final concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to the vehicle control wells and plot the results to calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis for Apoptosis Markers

This protocol details the detection of cleaved PARP-1 and cleaved Caspase-3.

-

Cell Culture and Lysis: Plate cells (e.g., 1x10⁶ cells in a 6-well plate) and treat with this compound (e.g., 15-30 µM) and a vehicle control for a specified time (e.g., 24 hours). Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against cleaved PARP-1 and cleaved Caspase-3 (typically at a 1:1000 dilution) overnight at 4°C.

-

Also, probe for a loading control protein like β-actin or GAPDH.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Cell Invasion Assay (Transwell)

This assay measures the ability of cells to invade through a basement membrane matrix.

-

Insert Preparation: Rehydrate 8.0 µm pore size Transwell inserts by adding warm, serum-free medium to the inside and outside of the insert. Coat the upper surface of the insert membrane with a thin layer of Matrigel® Basement Membrane Matrix and allow it to solidify.

-

Cell Seeding: Resuspend cells in serum-free medium. Seed 1x10⁵ cells into the upper chamber of the prepared insert.

-

Treatment: Add this compound at various non-cytotoxic concentrations to the cell suspension in the upper chamber.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours at 37°C, 5% CO₂.

-

Staining and Counting:

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with Crystal Violet.

-

Count the number of stained, invaded cells in several microscopic fields.

-

-

Analysis: Quantify the results and express them as a percentage of the vehicle control.

Conclusion

This compound is a multi-target natural product with significant therapeutic potential, particularly in oncology and inflammatory diseases. Its ability to simultaneously inhibit fundamental cellular processes like protein degradation (via proteasome inhibition) and gene expression (via splicing inhibition) provides a powerful multi-pronged attack against cancer cells. Further research into its pharmacokinetics, in vivo efficacy, and potential for derivatization to improve solubility and specificity will be crucial for its translation into a clinical setting. The data and protocols presented here serve as a technical guide for professionals engaged in the exploration and development of this compound and related compounds.

References

- 1. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits inflammatory response in the fibroblast-like synoviocytes of rheumatoid arthritis by suppressing matrix metallopeptidase 9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound treatment attenuated lipopolysaccharide-induced monoamine neurotransmitter deficiency and depression-like behaviors through downregulating p38/NF-κB signaling pathway and suppressing microglia-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoginkgetin: A Technical Guide to its Source and Extraction from Ginkgo biloba

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoginkgetin is a naturally occurring biflavonoid found in the ancient gymnosperm, Ginkgo biloba.[1] As a member of the flavonoid family, it possesses a range of bioactive properties that have garnered significant interest within the scientific community.[2] Notably, this compound has been identified as a potent inhibitor of pre-mRNA splicing, a fundamental process in gene expression.[3] This mechanism, along with its reported anti-inflammatory, neuroprotective, and anti-tumor activities, positions this compound as a promising molecule for therapeutic development.[3][4] This document provides a comprehensive technical overview of the primary source of this compound, its distribution within Ginkgo biloba, and detailed methodologies for its extraction and purification.

Natural Source and Distribution

The primary natural source of this compound is the leaves of the Ginkgo biloba tree. It is one of several biflavonoids present in the leaves, alongside ginkgetin, bilobetin, amentoflavone, and sciadopitysin. While leaves are the most common source, this compound has also been isolated from the outer seed coat (sarcotesta) of Ginkgo biloba.

The concentration of this compound and other biflavonoids in the leaves is not static; it can be influenced by seasonal changes. Research has shown that the accumulation of biflavonoids, including this compound, tends to decrease as the leaves change color and senesce. For instance, a study demonstrated that the content of four major biflavonoids could decrease by as much as 30% from early to late September as the leaves turn yellow. While sciadopitysin is often reported as the most abundant biflavonoid in ginkgo leaves, followed by this compound, the relative composition can vary depending on factors like plant age and environmental conditions.

Quantitative Data on this compound Content and Extraction Yields

The yield of this compound from Ginkgo biloba is dependent on the plant material, the extraction method, and the purification strategy employed. The following tables summarize quantitative data from various studies.

| Plant Material | Biflavonoid Profile | Relative Abundance | Reference |

| Ginkgo biloba Leaves | Amentoflavone, bilobetin, ginkgetin, this compound, sciadopitysin | Sciadopitysin was the most prevalent, followed by this compound. | |

| Yellow Ginkgo biloba Leaves | Amentoflavone, bilobetin, ginkgetin, this compound, sciadopitysin | Sciadopitysin was the most abundant, with ginkgetin and this compound in significantly lower amounts. | |

| Ginkgo biloba Leaves | Bilobetin, ginkgetin, this compound, sciadopitysin | Content decreased by up to 30% as leaves turned yellow in late September. |

| Starting Material | Extraction & Purification Method | Final Yield of this compound | Reference |

| 10.0 kg dried Ginkgo biloba leaves | 95% Ethanol reflux, sequential extraction (petroleum ether, ethyl acetate, methanol), repeated silica gel column chromatography, Sephadex LH-20 column chromatography. | 40 mg | |

| 3 kg Ginkgo biloba L. extract | Purification (details not specified) | ~2 g (Content in extract was ~0.67 g/kg) |

Experimental Protocols: Extraction and Purification

The isolation of this compound from Ginkgo biloba involves a multi-step process encompassing initial extraction from the plant matrix, followed by several stages of purification to achieve high purity.

Extraction Methodologies

Several techniques have been developed for the extraction of biflavonoids from ginkgo leaves, ranging from conventional solvent-based methods to more advanced, efficiency-enhancing technologies.

a) Conventional Solvent Extraction (Solid-Liquid Extraction)

This is a foundational method for obtaining a crude extract rich in biflavonoids.

-

Protocol:

-

Preparation: Air-dry and grind Ginkgo biloba leaves into a fine powder to increase the surface area for solvent interaction.

-

Extraction: Macerate or reflux the powdered leaves with a suitable solvent. 95% ethanol is commonly used for exhaustive extraction. A typical procedure involves refluxing 10 kg of powdered leaves with 95% ethanol three times.

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure to obtain a crude extract.

-

b) Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and significantly reducing extraction time and temperature.

-

Protocol:

-

Preparation: Mix 60 mg of dried, ground ginkgo leaves with 2 mL of 70% ethanol.

-

Sonication: Place the mixture in an ultrasonic bath for a short duration (e.g., 10 minutes), followed by agitation (e.g., 45 minutes on a rotator).

-

Separation: Centrifuge the sample and collect the supernatant containing the extracted biflavonoids for further analysis or purification.

-

c) Other Advanced Extraction Methods

-

Enzyme-Assisted Extraction (EAE) and Mechanical-Assisted Extraction (MAE): These methods can significantly increase the yield of biflavonoids in a much shorter time (e.g., 5 minutes) compared to conventional methods.

-

Supercritical Fluid Extraction (SFE): This technique uses supercritical CO₂, often with a co-solvent like ethanol, to extract compounds. Optimal conditions for flavonol glycosides have been reported at an extraction pressure of 20 MPa and a temperature of 60°C with 95% ethanol as a co-solvent.

Purification Methodologies

The crude extract obtained from the initial extraction contains a complex mixture of compounds. A combination of chromatographic techniques is required to isolate this compound.

a) Liquid-Liquid Partitioning

This step separates compounds based on their polarity.

-

Protocol:

-

Dissolve the concentrated crude extract in water.

-

Sequentially extract the aqueous solution with solvents of increasing polarity, such as petroleum ether (to remove non-polar compounds), chloroform, and finally ethyl acetate. The biflavonoids, including this compound, typically concentrate in the ethyl acetate fraction.

-

b) Column Chromatography

This is the primary method for separating the biflavonoids from each other.

-

Protocol:

-

Silica Gel Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution system, such as chloroform-methanol (e.g., starting from 100:1 and gradually increasing the methanol concentration), is used to separate the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Polyamide Column Chromatography: Fractions enriched with this compound can be further purified using a polyamide column, eluting with a gradient of dichloromethane-methanol.

-

Sephadex LH-20 Chromatography: For final polishing, Sephadex LH-20 column chromatography with methanol as the eluent is effective in removing remaining impurities and yielding high-purity this compound.

-

c) Semi-Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure this compound for research or as a reference standard, semi-preparative HPLC is an effective final step.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of this compound from Ginkgo biloba leaves.

References

- 1. This compound | C32H22O10 | CID 5318569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a bioactive constituent from Ginkgo Biloba, protects against obesity-induced cardiomyopathy via enhancing Nrf2/ARE signaling - PMC [pmc.ncbi.nlm.nih.gov]

Isoginkgetin: A Technical Guide to its Anti-inflammatory Properties and Molecular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoginkgetin, a naturally occurring biflavonoid found in the leaves of the Ginkgo biloba tree, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt. This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the signaling cascades involved to support further research and drug development efforts. While the primary mechanisms of this compound's anti-inflammatory action appear to be centered on the NF-κB and MAPK pathways, its interaction with other inflammatory cascades such as the JAK/STAT and NLRP3 inflammasome pathways is not well-documented in current scientific literature.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound has emerged as a promising candidate due to its potent anti-inflammatory activities.[1] It has been shown to suppress the production of pro-inflammatory mediators, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3] This guide will delve into the core molecular pathways through which this compound exerts these effects.

Core Anti-inflammatory Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are primarily attributed to its ability to interfere with key signaling pathways that regulate the expression of inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory responses, controlling the transcription of a vast array of pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.[3][4] It can impair NF-κB signaling through the inhibition of proteasome activity, which is crucial for the degradation of the inhibitory protein IκBα. By preventing IκBα degradation, this compound sequesters the NF-κB p65 subunit in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent transcriptional activity.

Modulation of the p38 MAPK Signaling Pathway

The MAPK family of proteins plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been demonstrated to selectively inhibit the phosphorylation of p38 MAPK, a key kinase in the inflammatory cascade, without significantly affecting the ERK and JNK MAPKs. The inhibition of p38 MAPK activation by this compound contributes to the downregulation of pro-inflammatory gene expression.

Interference with the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical regulator of cellular processes, including inflammation and cell survival. This compound has been shown to inhibit the PI3K/Akt signaling pathway, which can be upstream of NF-κB activation. By inhibiting this pathway, this compound can further suppress the expression of NF-κB-dependent inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound

| Cell Line | Stimulant | Mediator | This compound Concentration | % Inhibition / IC50 | Reference |

| BV2 microglia | LPS (20 ng/mL) | IL-1β | 0.1 µM | ~28% reduction | |

| BV2 microglia | LPS (20 ng/mL) | IL-1β | 0.5 µM | ~45% reduction | |

| BV2 microglia | LPS (20 ng/mL) | IL-6 | 0.1 µM | ~32% reduction | |

| BV2 microglia | LPS (20 ng/mL) | IL-6 | 0.5 µM | ~48% reduction | |

| BV2 microglia | LPS (20 ng/mL) | iNOS mRNA | 0.1 µM & 0.5 µM | Dose-dependent reduction | |

| BV2 microglia | LPS (20 ng/mL) | COX-2 mRNA | 0.1 µM & 0.5 µM | Dose-dependent reduction | |

| RA-FLS | TNF-α | IL-1β | Not specified | Down-regulated | |

| RA-FLS | TNF-α | IL-6 | Not specified | Down-regulated | |

| RA-FLS | TNF-α | IL-8 | Not specified | Down-regulated |

RA-FLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Treatment | Parameter | Result | Reference |

| LPS-induced depression model in mice | This compound (4 mg/kg, i.p.) | Serum IL-1β | Significantly reduced | |

| LPS-induced depression model in mice | This compound (4 mg/kg, i.p.) | Serum IL-10 | Significantly increased |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Lines: BV2 murine microglial cells and primary rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are pre-treated with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

Measurement of Inflammatory Mediators

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected to measure the concentration of secreted cytokines such as IL-1β and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells using TRIzol reagent. cDNA is synthesized using a reverse transcription kit. qRT-PCR is then performed using specific primers for target genes (e.g., iNOS, COX-2, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., p38, Akt, NF-κB p65, IκBα) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential by targeting fundamental signaling pathways, primarily the NF-κB and p38 MAPK pathways, and to some extent, the PI3K/Akt pathway. The available quantitative data supports its efficacy in reducing the expression and production of key pro-inflammatory mediators. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate its mechanisms of action and therapeutic potential.

Future research should focus on several key areas:

-

JAK/STAT and NLRP3 Inflammasome Pathways: A thorough investigation into whether this compound directly or indirectly modulates the JAK/STAT and NLRP3 inflammasome signaling pathways is warranted to provide a more complete picture of its anti-inflammatory profile.

-

In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies in various disease models are needed to establish the therapeutic efficacy, optimal dosing, and pharmacokinetic profile of this compound.

-

Target Identification: Elucidating the direct molecular targets of this compound will provide a more precise understanding of its mechanism of action and facilitate the development of more potent and selective derivatives.

-

Clinical Translation: Given its promising preclinical data, the potential for clinical development of this compound or its analogs as novel anti-inflammatory therapeutics should be explored.

References

- 1. Isoliquiritigenin inhibits NLRP3 inflammasome activation with CAPS mutations by suppressing caspase-1 activation and mutated NLRP3 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound treatment attenuated lipopolysaccharide-induced monoamine neurotransmitter deficiency and depression-like behaviors through downregulating p38/NF-κB signaling pathway and suppressing microglia-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound treatment attenuated lipopolysaccharide-induced monoamine neurotransmitter deficiency and depression-like behaviors through downregulating p38/NF-κB signaling pathway and suppressing microglia-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoginkgetin: A Biflavonoid with Neuroprotective Potential in Neurodegenerative Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isoginkgetin, a biflavonoid naturally occurring in the leaves of Ginkgo biloba, has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, with a focus on its mechanisms of action in preclinical models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions. We present a compilation of the current quantitative data, detailed experimental protocols for key assays, and an exploration of the signaling pathways modulated by this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic strategies for neurodegenerative disorders.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons in the central nervous system. While the specific pathologies differ, common underlying mechanisms include protein misfolding and aggregation, oxidative stress, neuroinflammation, and mitochondrial dysfunction. Current therapeutic options are largely symptomatic and fail to halt or reverse the relentless progression of these diseases.

Natural products have long been a valuable source of novel therapeutic agents. This compound, a biflavonoid, has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] More recently, its neuroprotective properties have become a focus of intense research. This guide synthesizes the existing scientific literature on the neuroprotective effects of this compound in various neurodegenerative disease models, providing a detailed resource for the scientific community.

Neuroprotective Effects of this compound in Disease Models

While research is ongoing, preliminary studies have highlighted the potential of this compound in various neurodegenerative and neurological models.

Amyotrophic Lateral Sclerosis (ALS) and Depression Models

In models of ALS, this compound has been identified as a potent inducer of PINK1-Parkin-dependent mitophagy, a cellular process crucial for clearing damaged mitochondria. This action improves mitochondrial function and alleviates ALS-related pathologies in both animal and patient-derived induced pluripotent stem cell (iPSC) models.[3]

Furthermore, in a lipopolysaccharide (LPS)-induced mouse model of depression, this compound treatment attenuated depression-like behaviors and restored neurotransmitter levels.[4] This effect was attributed to its ability to suppress neuroinflammation by downregulating the p38/NF-κB signaling pathway and protecting neurons from microglia-induced apoptosis.[4]

Quantitative Data on this compound's Efficacy

The following tables summarize the available quantitative data on the effects of this compound in various experimental models. It is important to note that direct quantitative data for this compound in specific Alzheimer's, Parkinson's, and Huntington's disease models are still limited in the public domain. The data presented here are from studies on related models or cancer cell lines, which can provide an initial understanding of its bioactivity and toxicity.

Table 1: In Vitro Cytotoxicity and Bioactivity of this compound

| Cell Line | Assay | Endpoint | Concentration/Dosage | Result | Reference |

| BV2 (microglia) | Cell Viability | Cytotoxicity | 0-2 µM | No significant cytotoxicity | |

| BV2 (microglia) | Cell Viability | Cytotoxicity | 4 µM | Significant toxicity | |

| SH-SY5Y (neuroblastoma) | Cell Viability | Protection against LPS-CM | Not specified | Markedly decreased cell viability from 95.53% to 32.55% was observed with LPS-CM. This compound's protective effect was noted but not quantified in the abstract. | |

| U87MG (glioblastoma) | MTT Assay | IC50 | 24 h | 24.75 ± 13.7 µM | |

| U87MG (glioblastoma) | MTT Assay | IC50 | 48 h | Not specified | |

| U87MG (glioblastoma) | MTT Assay | IC50 | 72 h | 10.69 ± 3.63 µM | |

| Multiple Myeloma Cell Lines | CellTiter-Glo | IC50 | 72 h | ~3 µM |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | Dosage | Outcome | Reference |

| Mice | LPS-induced depression | 4 mg/kg (i.p.) | Attenuated depression- and anxiety-like behaviors; restored neurotransmitter synthesis. | |

| Mice | LPS-induced depression | 8 mg/kg (i.p.) | Toxic to mice. |

Key Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in the pathogenesis of neurodegenerative diseases.

Anti-inflammatory Pathway: p38/NF-κB Signaling

Neuroinflammation, mediated by activated microglia, is a critical component of neurodegeneration. This compound has been shown to inhibit the production of pro-inflammatory cytokines and decrease neuroinflammation by downregulating the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathway in microglia.

Mitochondrial Quality Control: PINK1-Parkin-Dependent Mitophagy

Mitochondrial dysfunction is a central feature of many neurodegenerative diseases. This compound has been shown to be a potent inducer of mitophagy, the selective degradation of damaged mitochondria, through the PINK1-Parkin pathway. This process is crucial for maintaining a healthy mitochondrial population and cell survival.

Oxidative Stress Response: Nrf2/ARE Signaling

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of cytoprotective genes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound. These protocols are intended to serve as a starting point for researchers looking to investigate the neuroprotective effects of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

BV2 (murine microglia): Used to study neuroinflammation.

-

SH-SY5Y (human neuroblastoma): A common model for neuronal studies, can be differentiated into a more mature neuronal phenotype.

-

-

Culture Conditions:

-

Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

-

This compound Preparation and Treatment:

-

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

For in vitro experiments, cells are pre-treated with this compound (e.g., 0.1 µM and 0.5 µM) for a specified time (e.g., 1 hour) before stimulation with a toxin or inflammatory agent (e.g., LPS at 20 ng/mL).

-

In Vivo Animal Studies

-

Animal Model:

-

Kunming mice are a commonly used strain for behavioral and neurological studies.

-

-

Experimental Design:

-

Animals are randomly divided into groups: control, this compound alone, disease model (e.g., LPS injection), and disease model with this compound treatment.

-

This compound (e.g., 4 mg/kg) is administered daily via intraperitoneal (i.p.) injection for a specified duration (e.g., 14 days) prior to the induction of the disease model.

-

-

Behavioral Tests:

-

Depression-like behaviors can be assessed using tests such as the tail suspension test and the forced swim test.

-

Anxiety-like behaviors can be evaluated using the elevated plus-maze.

-

Western Blot Analysis

-

Protein Extraction:

-

Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

-

Electrophoresis and Transfer:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies overnight at 4°C. Examples of primary antibodies and their typical dilutions include:

-

Rabbit anti-p-p38 (1:1000)

-

Rabbit anti-p38 (1:1000)

-

Rabbit anti-NF-κB p65 (1:1000)

-

Rabbit anti-Nrf2 (1:1000)

-

Mouse anti-β-actin (1:5000) as a loading control.

-

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000) for 1 hour at room temperature.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Immunofluorescence

-

Cell Preparation:

-

Cells are grown on coverslips and fixed with 4% paraformaldehyde for 15 minutes.

-

Cells are then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Coverslips are blocked with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubation with the primary antibody (e.g., rabbit anti-Nrf2, 1:200) is performed overnight at 4°C.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG, 1:500) for 1 hour in the dark.

-

-

Counterstaining and Mounting:

-

Nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI).

-

Coverslips are mounted on glass slides with a mounting medium.

-

-

Imaging:

-

Images are captured using a confocal microscope.

-

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential in various preclinical models, primarily through its anti-inflammatory, antioxidant, and pro-mitophagy activities. The modulation of key signaling pathways such as p38/NF-κB, PINK1-Parkin, and Nrf2/ARE underscores its multifaceted mechanism of action. However, the current body of research is still in its early stages.

Future investigations should focus on:

-

Expanding research into specific neurodegenerative disease models: There is a critical need for quantitative studies on the effects of this compound on the hallmark pathologies of Alzheimer's disease (amyloid-beta and tau), Parkinson's disease (alpha-synuclein and dopaminergic neuron loss), and Huntington's disease (mutant huntingtin).

-

Detailed pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent.

-

Long-term efficacy and safety studies: Chronic in vivo studies are necessary to evaluate the long-term therapeutic benefits and potential side effects of this compound.

-

Combination therapies: Investigating the synergistic effects of this compound with other neuroprotective agents could lead to more effective treatment strategies.

References

- 1. The Use of Ginkgo Biloba L. as a Neuroprotective Agent in the Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]

- 2. The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Neuroprotective Potential of Biflavone Ginkgetin: A Review | Semantic Scholar [semanticscholar.org]

- 4. Neuroprotective Potential of Biflavone Ginkgetin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Isoginkgetin: A Technical Guide to its Function as a Pre-mRNA Splicing Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoginkgetin, a naturally occurring biflavonoid isolated from Ginkgo biloba, has been identified as a potent, cell-permeable, and reversible inhibitor of pre-mRNA splicing. It obstructs the splicing process by preventing the stable recruitment of the U4/U5/U6 tri-snRNP to the prespliceosomal A complex, thereby stalling spliceosome assembly. This inhibitory action affects both the major and minor spliceosomes. This compound's ability to induce growth arrest and apoptosis in cancer cells has positioned it as a compound of interest in oncology research, with evidence suggesting that its anti-tumor activity is linked to its splicing inhibition function. However, recent studies have introduced a nuanced perspective, indicating that this compound's effects on splicing may be indirect, with transcription being its primary target. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative data on its inhibitory effects, and the experimental protocols used for its characterization.

Mechanism of Action

Pre-mRNA splicing is a critical step in eukaryotic gene expression, where non-coding introns are removed from precursor messenger RNA (pre-mRNA) and exons are ligated together to form mature mRNA. This process is carried out by the spliceosome, a large and dynamic ribonucleoprotein complex.

This compound exerts its inhibitory effect at a key transitional step in spliceosome assembly. The canonical model suggests that it prevents the stable association of the U4/U5/U6 tri-snRNP (small nuclear ribonucleoprotein particle) with the prespliceosomal A complex.[1][2][3][4][5] This blockage prevents the transition to the catalytically active B complex, leading to an accumulation of the A complex. This mechanism of action distinguishes it from other splicing inhibitors like Pladienolide B, which targets the SF3B1 protein within the U2 snRNP.

However, it is important to note that some recent research suggests this compound may primarily act as a transcription inhibitor, with its effects on splicing being a downstream or indirect consequence. This highlights an area of ongoing investigation into its precise molecular interactions.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays, both in vitro and in vivo. The following tables summarize the key quantitative findings.

Table 1: In Vitro Splicing Inhibition

| Parameter | Value | Assay System | Reference |

| IC50 | ~30 µM | HeLa nuclear extract | |

| ICmax | 50 µM | HeLa nuclear extract | |

| Effective Concentration | 70 µM | In vitro splicing reactions |

Table 2: Cellular Effects

| Effect | Concentration | Cell Line | Duration | Reference |

| Growth Arrest | 33 µM | HEK293-derived cells | 24 hours | |

| Inhibition of Reporter Splicing | 33 µM | 293F-II cells | Overnight | |

| Pre-mRNA Accumulation | 10-100 µM | 293F-II cells | 4-21 hours | |

| Inhibition of Cell Viability (IC50) | 2.564 - 4.749 µM | Multiple Myeloma cell lines | Not Specified | |

| Anti-inflammatory Effects (in vivo) | 4 mg/kg (i.p.) | Not Specified | 14 days |

Experimental Protocols

The characterization of this compound as a splicing inhibitor has relied on a variety of established molecular and cellular biology techniques.

In Vitro Splicing Assay

This assay directly measures the effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system.

-

Materials: HeLa nuclear extract, radiolabeled pre-mRNA substrate (e.g., AdML, β-globin), ATP, this compound.

-

Protocol:

-

Prepare standard splicing reactions containing HeLa nuclear extract and an ATP regenerating system.

-

Add this compound at various concentrations (typically 0-100 µM).

-

Initiate the reaction by adding the radiolabeled pre-mRNA substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and isolate the RNA.

-

Analyze the RNA products (pre-mRNA, mRNA, splicing intermediates) by denaturing polyacrylamide gel electrophoresis and autoradiography.

-

In Vivo Splicing Reporter Assay

This cell-based assay utilizes reporter constructs to monitor splicing activity within living cells.

-

Materials: Mammalian cell lines (e.g., HEK293) stably or transiently transfected with a splicing reporter plasmid (e.g., a luciferase reporter where expression is dependent on splicing).

-

Protocol:

-

Culture the reporter cell line.

-

Treat the cells with this compound or a vehicle control (DMSO) for a specified duration.

-

Lyse the cells and measure the reporter activity (e.g., luciferase activity).

-

A decrease in reporter activity (for splicing-dependent expression) or an increase (for intron-retention-dependent expression) indicates splicing inhibition.

-

Analysis of Endogenous Transcripts

This method assesses the impact of this compound on the splicing of naturally occurring genes.

-

Materials: Cell line of interest, this compound, RNA extraction reagents, reverse transcriptase, PCR reagents, primers flanking an intron of a target gene.

-

Protocol:

-

Treat cells with this compound.

-

Isolate total RNA from the treated and control cells.

-

Perform reverse transcription to generate cDNA.

-

Use PCR with primers specific to the exons flanking an intron of an endogenous gene (e.g., β-tubulin, actin) to amplify both spliced and unspliced transcripts.

-

Analyze the PCR products by agarose gel electrophoresis to visualize the accumulation of unspliced pre-mRNA.

-

Anti-Tumor Activity and Therapeutic Potential

This compound has demonstrated anti-tumor properties in various cancer cell lines, including those from fibrosarcoma, breast carcinoma, and melanoma. Its ability to induce apoptosis and cell cycle arrest is thought to be a direct consequence of its splicing inhibitory function. The general inhibition of splicing disrupts the production of essential proteins required for cancer cell proliferation and survival. This makes pre-mRNA splicing an attractive target for novel anti-cancer therapies.

dot digraph Isoginkgetin_Anti-Tumor_Logic { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

This compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Splicing_Inhibition [label="Inhibition of\npre-mRNA Splicing", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Disruption [label="Disruption of Essential\nProtein Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_Tumor_Activity [label="Anti-Tumor Activity", shape=ellipse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

This compound -> Splicing_Inhibition [color="#202124"]; Splicing_Inhibition -> Protein_Disruption [color="#202124"]; Protein_Disruption -> Cell_Cycle_Arrest [color="#202124"]; Protein_Disruption -> Apoptosis [color="#202124"]; Cell_Cycle_Arrest -> Anti_Tumor_Activity [color="#202124"]; Apoptosis -> Anti_Tumor_Activity [color="#202124"]; } . Caption: Logical Flow of this compound's Anti-Tumor Activity.

Conclusion and Future Directions

This compound is a valuable tool for studying the intricacies of pre-mRNA splicing. Its distinct mechanism of action provides a complementary approach to other known splicing inhibitors. The link between its splicing inhibition and anti-tumor effects underscores the potential for targeting the spliceosome in cancer therapy.

Future research should focus on several key areas:

-

Target Identification: Precisely identifying the direct molecular target of this compound within the spliceosome or other cellular machinery to resolve the controversy between its roles in transcription and splicing.

-

Specificity and Off-Target Effects: A comprehensive analysis of this compound's specificity and potential off-target effects is crucial for its development as a therapeutic agent.

-

Structure-Activity Relationship Studies: Elucidating the structure-activity relationship of this compound could lead to the design of more potent and specific analogs.

References

- 1. The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing | Semantic Scholar [semanticscholar.org]

- 4. The biflavonoid this compound is a general inhibitor of Pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The spliceosome inhibitors this compound and pladienolide B induce ATF3-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]

Isoginkgetin antiviral activity against specific viruses

An In-depth Technical Guide on the Antiviral Activity of Isoginkgetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a biflavonoid naturally occurring in the leaves of the Ginkgo biloba tree, has garnered significant attention for its diverse pharmacological activities. Beyond its known anti-tumor properties, emerging research has highlighted its potential as a broad-spectrum antiviral agent. A key mechanism underpinning its biological effects is the inhibition of pre-mRNA splicing, a fundamental cellular process for gene expression in eukaryotes.[1][2] This unique, host-directed mechanism makes this compound an intriguing candidate for antiviral drug development, as it may offer a higher barrier to the development of viral resistance. This guide provides a detailed overview of the antiviral activity of this compound against specific viruses, summarizes quantitative data, outlines experimental protocols, and visualizes its mechanisms of action.

Core Mechanism of Action: Inhibition of Pre-mRNA Splicing

This compound functions as a general inhibitor of the spliceosome, the cellular machinery responsible for excising introns from pre-messenger RNA (pre-mRNA). It effectively blocks the splicing process by preventing the stable recruitment of the U4/U5/U6 tri-snRNP (tri-small nuclear ribonucleoprotein), leading to the accumulation of the prespliceosomal A complex.[1][2] By disrupting this essential host process, this compound can indirectly inhibit the replication of viruses that rely on the host's splicing machinery for their own gene expression or for the expression of host factors necessary for their life cycle.

Antiviral Activity Against Specific Viruses

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)

This compound has demonstrated notable inhibitory effects against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. In vitro studies have confirmed its ability to reduce viral replication in cell cultures.

-

Mechanism: The antiviral activity of this compound against SARS-CoV-2 is believed to be multifaceted. Computational docking studies suggest it can bind to and inhibit key viral enzymes essential for replication, including the main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp).[3] Furthermore, its established role as a splicing inhibitor is highly relevant. This property has been leveraged in research settings to optimize DNA-launched SARS-CoV-2 replicon systems by reducing the confounding effects of host RNA splicing on reporter gene expression.

-

Efficacy: In an in vitro study using SARS-CoV-2-infected Vero cells, this compound showed significant antiviral activity, with a 50% inhibitory concentration (IC50) of 22.81 μM. At a concentration of 50 μM, it achieved approximately 84% inhibition of the virus while maintaining around 61% host cell viability.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antiviral efficacy and cytotoxicity of this compound. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.

| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| SARS-CoV-2 | Vero | Immunofluorescence (N protein) | 22.81 | ~100 | ~4.4 |

Note: Data for other specific viruses like Influenza, Zika, or Dengue are not as extensively documented for this compound itself, with more literature available for related flavonoids such as isoquercetin.

Experimental Protocols

Evaluating the antiviral potential of compounds like this compound involves a series of standardized in vitro assays.

Cytotoxicity Assay (CC50 Determination)

This assay is crucial to determine the concentration range at which a compound is toxic to the host cells, ensuring that observed antiviral effects are not simply due to cell death.

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero, A549) in a 96-well plate and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (vehicle, e.g., DMSO) and a "blank" control (medium only).

-

Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Analysis: Normalize the results to the vehicle control (100% viability). Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the 50% cytotoxic concentration (CC50).

Antiviral Assay (IC50/EC50 Determination)

This protocol outlines a common method, such as a yield reduction or immunofluorescence-based assay, to quantify viral inhibition.

-

Cell Seeding: Seed host cells in a 96-well plate and incubate to form a confluent monolayer.

-

Infection and Treatment: Infect the cells with the virus (e.g., SARS-CoV-2) at a predetermined multiplicity of infection (MOI) for 1-2 hours.

-

Compound Addition: After the adsorption period, remove the viral inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound at non-toxic concentrations.

-

Incubation: Incubate the plate for 24-48 hours to allow for viral replication.

-

Quantification of Viral Replication:

-

Immunofluorescence: Fix the cells, permeabilize them, and stain with an antibody specific to a viral protein (e.g., Nucleocapsid). Use a fluorescent secondary antibody and image the wells. Quantify the percentage of infected cells.

-

qRT-PCR: Extract RNA from the cells or supernatant and perform quantitative reverse transcription PCR to measure the amount of viral RNA.

-

Plaque Reduction Assay: For plaque-forming viruses, after infection and treatment, the cells are covered with a semi-solid overlay (like agarose) to restrict viral spread to adjacent cells. After incubation, plaques are visualized by staining and counted.

-

-

Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (no compound). Determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) using non-linear regression analysis.

Mandatory Visualizations

Diagrams of Mechanisms and Workflows

Caption: this compound inhibits viral replication via host- and virus-directed mechanisms.

Caption: Standard experimental workflow for evaluating in vitro antiviral efficacy.

Caption: Logical relationship of this compound modulating a pro-viral host pathway.

References

- 1. The Biflavonoid this compound Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

Isoginkgetin: A Biflavonoid Inhibitor of the NF-κB Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isoginkgetin, a naturally occurring biflavonoid found in the leaves of the Ginkgo biloba tree, has garnered significant attention for its potent anti-inflammatory and anti-cancer properties.[1] A primary mechanism underlying these effects is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and immune responses. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the inhibition of the NF-κB pathway by this compound.

Mechanism of Action: Inhibition of Proteasomal Degradation of IκBα

The canonical NF-κB signaling pathway is tightly controlled by the inhibitor of κB (IκB) proteins, which sequester NF-κB dimers (typically p65/p50) in the cytoplasm. Upon stimulation by various signals, such as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing its translocation to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes involved in inflammation and cell survival.

This compound primarily exerts its inhibitory effect on the NF-κB pathway by targeting the 20S proteasome .[2] By directly inhibiting the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome, this compound prevents the degradation of phosphorylated IκBα. This leads to the accumulation of IκBα in the cytoplasm, which continues to sequester NF-κB, thereby preventing its nuclear translocation and transcriptional activity.

Some studies also suggest that this compound's inhibitory effects on NF-κB may be mediated through the modulation of upstream signaling pathways, such as the p38 MAPK and PI3K/Akt pathways, which can influence IKK activation.

Quantitative Data on NF-κB Pathway Inhibition

The inhibitory effects of this compound on the NF-κB signaling pathway have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.

| Assay | Cell Line | Stimulant | This compound Concentration | Effect | Reference |

| NF-κB Luciferase Reporter Assay | HEK293 | TNF-α | 10 µM | Significant blunting of TNF-α-induced NF-κB signaling | |

| IκBα Degradation (Western Blot) | HeLa | TNF-α | Dose-dependent | Prevented the degradation of IκBα | |

| p65 Nuclear Translocation (Immunofluorescence) | BV2 microglia | LPS | Not specified | Significantly reduced NF-κB p65 translocation to the nucleus | |

| Phosphorylation of p65, IKK, IκBα (Western Blot) | Chondrocytes | IL-1β | Not specified | Reduced the increase in phosphorylation of IKK, IκBα, and p65 |

| Assay | In Vitro System | This compound Concentration | % Inhibition | Reference |

| 20S Proteasome Activity (Chymotrypsin-like) | Purified 20S proteasome | 30 µM | >50% | |

| 20S Proteasome Activity (Trypsin-like) | Purified 20S proteasome | 30 µM | >50% | |

| 20S Proteasome Activity (Caspase-like) | Purified 20S proteasome | 30 µM | >50% | |

| 20S Proteasome Activity (All three) | Purified 20S proteasome | 100 µM | >95% |

| Pro-inflammatory Mediator | Cell Line | Stimulant | This compound Concentration | Effect | Reference |

| IL-1β Production | BV2 microglia | LPS | 0.1 µM | Reduced from 683.56 pg/ml to 489.11 pg/ml | |

| IL-1β Production | BV2 microglia | LPS | 0.5 µM | Reduced from 683.56 pg/ml to 372.22 pg/ml | |

| IL-6 Production | BV2 microglia | LPS | 0.1 µM | Reduced from 622.09 pg/ml to 422.96 pg/ml | |

| IL-6 Production | BV2 microglia | LPS | 0.5 µM | Reduced from 622.09 pg/ml to 322.38 pg/ml | |

| Nitric Oxide (NO) Production | BV2 microglia | LPS | Dose-dependent | Significantly suppressed NO production | |

| iNOS Gene Expression | BV2 microglia | LPS | Dose-dependent | Significantly reversed iNOS gene expression |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on the NF-κB signaling pathway.

NF-κB Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

1. Cell Culture and Transfection:

- HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

- Cells are seeded in 24-well plates and co-transfected with an NF-κB luciferase reporter plasmid (containing multiple copies of the NF-κB consensus binding site upstream of a luciferase gene) and a Renilla luciferase plasmid (as a transfection control) using a suitable transfection reagent.

2. This compound Treatment and Stimulation:

- 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle (DMSO).

- After a pre-incubation period (e.g., 6 hours), cells are stimulated with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a specified duration (e.g., 4 hours).

3. Luciferase Activity Measurement:

- Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

- Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency.

Western Blot Analysis for IκBα Degradation and p65 Phosphorylation

This technique is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB pathway.

1. Cell Lysis:

- Cells are treated with this compound and/or a stimulant (e.g., TNF-α or LPS) for the desired time points.

- Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

- For nuclear translocation studies, cytoplasmic and nuclear fractions are separated using a nuclear extraction kit.

2. Protein Quantification and Electrophoresis:

- Protein concentration in the lysates is determined using a BCA protein assay.

- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

3. Immunoblotting:

- The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- The membrane is incubated with primary antibodies against IκBα, phospho-IκBα, p65, phospho-p65, or a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.

- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the p65 subunit of NF-κB.

1. Cell Culture and Treatment:

- Cells are grown on glass coverslips in a 24-well plate.

- Cells are treated with this compound and/or a stimulant (e.g., LPS) for the indicated times.

2. Fixation and Permeabilization:

- Cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

- Cells are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

- Cells are incubated with a primary antibody against p65 overnight at 4°C.

- After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour in the dark.

4. Mounting and Imaging:

- Nuclei are counterstained with DAPI.

- Coverslips are mounted on glass slides with a mounting medium.

- Images are captured using a fluorescence microscope.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

1. Nuclear Extract Preparation:

- Nuclear extracts are prepared from cells treated with this compound and/or a stimulant.

2. Probe Labeling:

- A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is end-labeled with a non-radioactive label (e.g., biotin or digoxigenin) or a radioactive isotope (e.g., [γ-³²P]ATP).

3. Binding Reaction:

- Nuclear extract is incubated with the labeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

- For competition assays, an excess of unlabeled probe is added to the reaction to confirm the specificity of the binding. For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) is added to the reaction.

4. Electrophoresis and Detection:

- The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

- The gel is transferred to a nylon membrane, and the labeled probe is detected using a method appropriate for the label (e.g., streptavidin-HRP for biotin or autoradiography for ³²P).

Quantitative Real-Time PCR (qPCR) for NF-κB Target Genes

qPCR is used to measure the mRNA expression levels of NF-κB target genes, such as IL-6 and TNF-α.

1. RNA Extraction and cDNA Synthesis:

- Total RNA is extracted from treated cells using a suitable RNA isolation kit.

- RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

2. qPCR Reaction:

- The qPCR reaction is performed using a qPCR master mix, gene-specific primers for the target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH or ACTB), and the cDNA template.

3. Data Analysis:

- The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the proteasome, preventing IκBα degradation and NF-κB nuclear translocation.

Experimental Workflow Diagram

Caption: Workflow for investigating this compound's effect on the NF-κB pathway.

Conclusion

This compound is a potent inhibitor of the NF-κB signaling pathway, primarily through its action as a proteasome inhibitor. This activity prevents the degradation of IκBα, leading to the cytoplasmic retention of NF-κB and the suppression of pro-inflammatory gene expression. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound as an anti-inflammatory and anti-cancer agent. Further investigation is warranted to fully elucidate its complex interactions with upstream signaling cascades and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoginkgetin: A Biflavonoid Inhibitor of Tumor Invasion via PI3K/Akt Signaling

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isoginkgetin, a naturally occurring biflavonoid found in the leaves of the Ginkgo biloba tree, has emerged as a promising anti-cancer agent.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on tumor invasion, with a specific focus on its interaction with the PI3K/Akt signaling pathway. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of novel therapeutic agents.

Mechanism of Action: Inhibition of the PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and motility.[2][3] In many cancers, this pathway is constitutively active, promoting tumor progression and metastasis.[2] this compound exerts its anti-invasive effects by targeting key components of this pathway.